molecular formula C5H7F2N3 B1417217 [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine CAS No. 1094415-91-4

[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine

Cat. No.: B1417217
CAS No.: 1094415-91-4
M. Wt: 147.13 g/mol
InChI Key: RAGHSYAOFYWRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine is a chemical compound with the molecular formula C5H8F2N3 and a molecular weight of 148.14 g/mol. It features an imidazole core substituted with a difluoromethyl group at the 1-position and an aminomethyl group at the 2-position. This structure classifies it as a valuable biochemical building block, specifically a functionalized amine. The primary application of this compound is in scientific research and development, where it serves as a key synthetic intermediate for the preparation of more complex molecules. Its amine group allows for further functionalization, making it useful in constructing potential pharmacologically active agents . For instance, derivatives of similar (1H-imidazol-2-yl)methanamine scaffolds are utilized in cold-chain transported compounds for research purposes . The presence of the difluoromethyl group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its metabolic stability and lipophilicity. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the specific Certificate of Analysis for detailed information on a particular batch.

Properties

IUPAC Name

[1-(difluoromethyl)imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-5(7)10-2-1-9-4(10)3-8/h1-2,5H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGHSYAOFYWRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094415-91-4
Record name [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic difluoromethylation of imidazole derivatives using reagents such as Selectfluor . The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar difluoromethylation techniques but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like are commonly used.

    Reduction: is a typical reducing agent.

    Substitution: and are often employed in substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides , methyl-substituted imidazoles , and various nucleophile-substituted imidazoles depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine with structurally related imidazole-methanamine derivatives:

Compound Name Substituent (Imidazole 1-position) Molecular Formula Key Features/Applications References
This compound Difluoromethyl C₅H₇F₂N₃ Electron-withdrawing substituent; CCS data
1-(1H-Imidazol-2-yl)methanamine H (unsubstituted) C₄H₇N₃ Intermediate for adenosine receptor ligands
1-(1-Benzyl-1H-imidazol-2-yl)methanamine (V2L) Benzyl C₁₁H₁₃N₃ Increased lipophilicity; structural studies
N-((1H-Imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L1) Thiophen-2-yl C₉H₁₀N₃S Enhanced π-π interactions; spectral data
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine 2-Phenylethyl C₁₂H₁₅N₃ Extended hydrophobic chain; receptor binding
(3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine 3,5-Dimethoxyphenyl C₁₃H₁₇N₃O₂ Electron-donating groups; potential CNS activity

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility
  • Benzyl (V2L) and 2-phenylethyl () substituents increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Thiophene (L1) and dimethoxyphenyl () groups introduce polarizable aromatic systems, favoring interactions with hydrophobic receptor pockets .
Receptor Binding and Selectivity
  • 1-(1H-Imidazol-2-yl)methanamine derivatives are key intermediates in adenosine receptor ligands (A₁/A₂A subtypes), with substituents modulating affinity .
  • Thiophene -containing analogs (L1) exhibit fluorescence properties useful in biochemical assays, though their receptor targets remain uncharacterized .
  • The difluoromethyl group’s electronic effects could influence binding to enzymes or receptors requiring electron-deficient aromatic systems, such as kinases or GPCRs .

Spectroscopic and Analytical Data

Compound ¹H NMR (δ, ppm) HRMS (m/z [M+H]+) Key Observations References
This compound Not reported 160.08 (calc) Predicted CCS values available
L1 (Thiophene derivative) 7.23 (d, J=3.5 Hz, 1H), 6.92 (m, 2H) 194.0747 (found) Distinct thiophene-imidazole coupling
V2L (Benzyl derivative) 7.35–7.25 (m, 5H), 4.62 (s, 2H) 345.29 (found) Benzyl protons at ~4.6 ppm
Compound 21 () 3.80 (s, 2H), 7.35–7.15 (m, 4H) 345.17 (calc) Chlorobenzyl and pyridyl shifts

Biological Activity

Introduction

[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the existing literature on its biological properties, structure-activity relationships (SAR), and potential applications in therapeutics.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to an imidazole ring, which is known for its biological activity. The imidazole moiety can engage in various interactions with biological targets, making it a versatile scaffold in drug design.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₅H₈F₂N₄
Molecular Weight162.14 g/mol
Functional GroupsImidazole, amine
SolubilitySoluble in polar solvents

Antimicrobial Properties

Recent studies have demonstrated that derivatives of imidazole compounds exhibit antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

In a study evaluating a library of imidazole derivatives, compounds similar to this compound displayed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating potent antibacterial activity .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, analogs of this compound have been found to selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in cancer therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the imidazole ring and the introduction of different substituents have been shown to enhance potency against specific pathogens or cancer cells.

Table 2: Summary of SAR Findings

ModificationsEffect on Activity
Halogenation at 5-positionIncreased anti-MRSA activity
N-phenethyl substitutionEnhanced selectivity and potency
Variations in alkyl chain lengthAltered cytotoxicity profiles

Study on Antimicrobial Efficacy

In a recent investigation published in Biochemical Research, researchers synthesized several analogs of this compound and tested their efficacy against MRSA. The study found that certain modifications led to significant reductions in MIC values compared to the parent compound, highlighting the importance of structural optimization .

Study on Anticancer Effects

Another study focused on the anticancer properties of imidazole derivatives, including this compound. The results indicated that specific derivatives could induce apoptosis in cancer cell lines with minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine, and what are the critical reaction conditions to optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the difluoromethyl group may require reagents like difluoromethyl triflate or chlorodifluoromethane under basic conditions (e.g., K₂CO₃ in DMF/DMSO) . The imidazole core can be constructed via cyclization of α-amino ketones or via Huisgen cycloaddition. Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C for imidazole ring closure), and stoichiometric ratios to minimize byproducts like regioisomers . Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the imidazole protons (δ 7.2–7.8 ppm) and the difluoromethyl group (¹H: δ 5.8–6.2 ppm; ¹⁹F NMR: δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 162.07).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .
  • Elemental Analysis : Validates C, H, N, and F content (±0.3% theoretical).

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a versatile scaffold for drug discovery:

  • Antimicrobial Agents : Derivatives exhibit activity against Candida spp. and Aspergillus via ergosterol biosynthesis inhibition .
  • Kinase Inhibitors : The imidazole ring chelates metal ions in catalytic sites (e.g., JAK2 inhibitors) .
  • Bioisosteres : The difluoromethyl group mimics hydroxyl or methyl groups, enhancing metabolic stability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives for antimicrobial activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications at the imidazole C4/C5 positions (e.g., halogens, alkyl chains) to assess steric/electronic effects .
  • In Vitro Assays : Test minimum inhibitory concentrations (MICs) against fungal/bacterial panels (CLSI guidelines).
  • Molecular Docking : Use software like AutoDock to predict binding to cytochrome P450 14α-demethylase (CYP51), a fungal target .
  • Metabolic Stability : Evaluate microsomal half-life (human/rat liver microsomes) to correlate substituents with pharmacokinetics .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical strains (e.g., ATCC C. albicans SC5314) and growth media (RPMI-1640) to eliminate variability .
  • Purity Verification : Re-analyze disputed compounds via HPLC and NMR to confirm structural integrity .
  • Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies, identifying outliers or confounding factors (e.g., solvent choice in assays) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high purity, and how can they be addressed methodologically?

  • Methodological Answer :

  • Reaction Exotherms : Use continuous flow reactors to control temperature during imidazole cyclization, reducing side reactions .
  • Purification Bottlenecks : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) for cost-effective bulk purification .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of difluoromethylating agent to imidazole precursor) and employ inline FTIR monitoring for real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.